molecular formula C9H7BrN2O B12981833 6'-Bromospiro[cyclopropane-1,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one

6'-Bromospiro[cyclopropane-1,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one

Cat. No.: B12981833
M. Wt: 239.07 g/mol
InChI Key: MQVZPKJLPFHSHK-UHFFFAOYSA-N
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Description

6’-Bromospiro[cyclopropane-1,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-one is a chemical compound with the molecular formula C9H7BrN2O and a molecular weight of 239.07 g/mol . This compound is characterized by its unique spiro structure, which includes a cyclopropane ring fused to a pyrrolo[3,2-b]pyridine moiety. The presence of a bromine atom at the 6’ position adds to its distinct chemical properties.

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

6-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,1'-cyclopropane]-2-one

InChI

InChI=1S/C9H7BrN2O/c10-5-3-6-7(11-4-5)9(1-2-9)8(13)12-6/h3-4H,1-2H2,(H,12,13)

InChI Key

MQVZPKJLPFHSHK-UHFFFAOYSA-N

Canonical SMILES

C1CC12C3=C(C=C(C=N3)Br)NC2=O

Origin of Product

United States

Preparation Methods

The synthesis of 6’-Bromospiro[cyclopropane-1,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

6’-Bromospiro[cyclopropane-1,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions, leading to the formation of derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cycloaddition Reactions: The spiro structure allows for cycloaddition reactions, forming larger ring systems.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, lithium aluminum hydride (LiAlH4) for reduction, and various oxidizing agents for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6’-Bromospiro[cyclopropane-1,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6’-Bromospiro[cyclopropane-1,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-one involves its interaction with specific molecular targets. The bromine atom and the spiro structure play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

6’-Bromospiro[cyclopropane-1,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-one can be compared with other spiro compounds such as:

The uniqueness of 6’-Bromospiro[cyclopropane-1,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-one lies in its specific spiro structure and the presence of the bromine atom, which confer distinct chemical and biological properties.

Biological Activity

6'-Bromospiro[cyclopropane-1,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one (CAS No. 1823524-95-3) is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic potential based on recent studies.

  • Molecular Formula : C9_9H7_7BrN2_2O
  • Molecular Weight : 239.07 g/mol
  • Structure : The compound features a spirocyclic structure which is characteristic of many biologically active molecules.

Synthesis

The synthesis of 6'-Bromospiro[cyclopropane-1,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one typically involves multi-step organic reactions that include cyclization and bromination processes. The detailed synthetic pathways are crucial for understanding the structure-activity relationship (SAR) of the compound.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrrolopyridines have shown activity against Mycobacterium tuberculosis (Mtb), suggesting that 6'-Bromospiro[cyclopropane-1,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one may also possess such activity.

CompoundActivityReference
6'-Bromospiro[cyclopropane-1,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-onePotential anti-Mtb activity
Similar pyrrolopyridine derivativesMIC < 0.5 μM against Mtb

Anticancer Activity

The potential anticancer activity of this compound is linked to its ability to inhibit specific kinases involved in cell proliferation. Inhibitors targeting polo-like kinase 1 (Plk1) have been explored for their anticancer effects. The structure of 6'-Bromospiro[cyclopropane-1,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one suggests it may interact with similar targets.

StudyCompoundIC50 (μM)Mechanism
Plk1 inhibition studyVarious compounds≥10-fold higher than controlsTargeting Plk1 PBD

Case Studies

A notable case study involved the evaluation of spirocyclic compounds in in vitro assays against various cancer cell lines. The results indicated that modifications to the spirocyclic structure significantly enhanced cytotoxicity and selectivity towards cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of 6'-Bromospiro[cyclopropane-1,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one. Key findings from SAR studies include:

  • Substituents at specific positions on the pyridine ring can enhance potency.
  • The presence of halogens (e.g., bromine) can increase lipophilicity and membrane permeability.

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